molecular formula C22H21ClN4O2S B2655531 3-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105220-27-6

3-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2655531
CAS No.: 1105220-27-6
M. Wt: 440.95
InChI Key: MZYDHPSAXILAMP-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex synthetic compound featuring a thieno[3,4-c]pyrazole core, a scaffold of significant interest in medicinal chemistry. The molecular structure integrates multiple pharmacophores, including a benzamide group and a phenethylamino side chain, which are commonly found in molecules designed to modulate biological targets. While specific biological data for this compound is not currently available in the public domain, its structural analogs, particularly those based on pyrazole and thiophene hybrids, are frequently investigated for their potential as anticancer agents . For instance, recent research highlights that novel pyrazole-derived compounds exhibit promising growth inhibition against a diverse panel of 60 human cancer cell lines, with some demonstrating potent cytotoxic effects . The presence of the thienopyrazole system suggests potential for interaction with various enzymatic processes. This product is intended for research and development purposes, such as in vitro screening as part of drug discovery programs, hit-to-lead optimization studies, and investigating structure-activity relationships (SAR) of heterocyclic small molecules. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c23-17-8-4-7-16(11-17)22(29)25-21-18-13-30-14-19(18)26-27(21)12-20(28)24-10-9-15-5-2-1-3-6-15/h1-8,11H,9-10,12-14H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYDHPSAXILAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCCC3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound with notable potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core integrated with a benzamide moiety and a phenethylamine derivative. The presence of chlorine and the unique structural components suggest diverse interactions with biological targets.

Property Details
Molecular Formula C18H20ClN3O2
Molecular Weight 345.83 g/mol
IUPAC Name 3-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Biological Activities

Research indicates that compounds with similar structural features exhibit various biological activities:

  • Antimicrobial Activity : Compounds in the thieno[3,4-c]pyrazole class have shown effectiveness against various microbial strains.
  • Anti-inflammatory Properties : Some derivatives inhibit pro-inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Antioxidant Effects : Certain thienopyrazole compounds have demonstrated the ability to mitigate oxidative stress in cellular models.

The exact mechanism of action for 3-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide remains to be fully elucidated. However, insights can be drawn from studies on structurally related compounds:

  • Phosphodiesterase Inhibition : Some thienopyrazoles selectively inhibit phosphodiesterase enzymes, which are involved in various signaling pathways related to inflammation and immune responses.
  • Aurora Kinase Inhibition : Similar compounds have been identified as potent inhibitors of aurora kinases, which play crucial roles in cell division and are targeted in cancer therapies .

Case Studies and Research Findings

  • Antioxidant Activity Assessment :
    • A study evaluated the antioxidant effects of thieno[2,3-c]pyrazole derivatives on erythrocytes exposed to toxic substances. Results indicated that these compounds significantly reduced cellular damage compared to control groups .
    Treatment Group Altered Erythrocytes (%)
    Control1 ± 0.3
    Toxic Exposure40.3 ± 4.87
    With Thienopyrazole12 ± 1.03
  • Antimicrobial Testing :
    • Various derivatives were tested against bacterial strains, demonstrating significant antimicrobial activity comparable to established antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against two closely related analogs:

JNJ-63533054 (Structural Analog)

Structure: (S)-3-Chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide Key Differences:

  • Lacks the thieno[3,4-c]pyrazole core.
  • Features a stereospecific (S)-1-phenylethylamino group instead of a phenethylamino-oxoethyl chain. Pharmacological Data:
Property JNJ-63533054 Target Compound (Inferred)
GPR139 Affinity (Kd) Low nM range Not reported
Functional Potency EC₅₀ ~10 nM Undetermined
Tritium Binding Yes Not studied

The thieno-pyrazole core in the target compound may confer improved metabolic stability compared to JNJ-63533054’s simpler scaffold. However, the absence of a stereocenter (unlike JNJ-63533054) could reduce target specificity .

N-[2-(3-Chlorophenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]-2-Fluorobenzamide

Structure: Fluorobenzamide substitution at position 3 of the thieno-pyrazole core. Key Differences:

  • Replaces the phenethylamino-oxoethyl side chain with a 3-chlorophenyl group.
  • Substitutes chlorine with fluorine on the benzamide ring.
    Implications :
  • Fluorine vs.
  • Side Chain Absence: The lack of the phenethylamino group likely diminishes GPCR engagement, as this moiety is critical for GPR139 binding in related compounds .

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Chlorobenzamide vs. Fluorobenzamide : Chlorine’s larger atomic radius and polarizability enhance hydrophobic interactions in receptor pockets, whereas fluorine’s small size and high electronegativity favor dipole-dipole interactions but may reduce binding affinity .
  • Phenethylamino Group: This substituent’s hydrophobic aryl ring and amine functionality are hypothesized to anchor the compound in GPR139’s orthosteric site, as seen in JNJ-63533054 .

Crystallographic and Computational Insights

Graph set analysis of related crystals suggests that N–H···O and C–H···π interactions dominate packing arrangements, which may influence solubility and bioavailability .

Q & A

Q. What are the critical steps in synthesizing 3-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, and how can purity be ensured during synthesis?

  • Methodological Answer : The synthesis typically involves multi-step pathways starting with the formation of the thieno[3,4-c]pyrazole core, followed by functionalization with chloro-benzamide and phenethylamino-ethyl groups. Key steps include:

Core construction : Cyclization of thiophene and pyrazole precursors under reflux conditions (e.g., THF, 60–80°C) .

Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to attach the 3-chlorobenzamide moiety .

Phenethylamino-ethyl introduction : Nucleophilic substitution or reductive amination for the 2-oxo-2-(phenethylamino)ethyl side chain .

  • Purity Assurance :
    Monitor reactions via TLC/HPLC and purify intermediates via column chromatography (silica gel, gradient elution). Final compound purity (>95%) is confirmed by NMR, HRMS, and elemental analysis .

Q. How can the structural and electronic properties of this compound be characterized to predict reactivity?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • NMR : 1^1H/13^13C NMR identifies proton environments and confirms substituent positions (e.g., chloro-benzamide vs. thienopyrazole protons) .
  • FT-IR : Verifies amide C=O stretching (~1650–1700 cm1^{-1}) and N-H bending (~3300 cm1^{-1}) .
  • Computational Modeling :
    DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro substitution, side-chain variations) influence biological activity, and what contradictions exist in current SAR data?

  • Methodological Answer :
  • SAR Studies :
Modification SiteObserved EffectContradictions
3-Chloro position Enhanced target binding (e.g., kinase inhibition) due to electron-withdrawing effects Some studies report reduced solubility, limiting in vivo efficacy
Phenethylamino side chain Increased lipophilicity and membrane permeability Conflicting reports on cytotoxicity in primary vs. cancer cells
  • Resolution Strategies :
    Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to decouple target-specific effects from off-target toxicity .

Q. What experimental strategies can resolve discrepancies in reported mechanisms of action (e.g., kinase inhibition vs. epigenetic modulation)?

  • Methodological Answer :
  • Target Deconvolution :

Kinase Profiling : Use kinase inhibitor panels (e.g., Eurofins DiscoverX) to identify primary targets .

Epigenetic Assays : Measure histone deacetylase (HDAC) or methyltransferase activity via fluorogenic substrates .

  • Pathway Analysis :
    Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream pathways in treated vs. control cells .

Q. How can in vitro-to-in vivo translation challenges (e.g., metabolic instability) be addressed for this compound?

  • Methodological Answer :
  • Metabolic Profiling :
  • In vitro : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS .
  • Stabilization Strategies :
  • Introduce steric hindrance (e.g., methyl groups) near metabolically labile sites (e.g., amide bonds) .
  • Prodrug approaches (e.g., ester masking of polar groups) to enhance bioavailability .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data with high variability in cellular assays?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
  • Outlier Handling : Apply Grubbs’ test or robust regression (e.g., RANSAC) to minimize variability from technical noise .
  • Replication : Use ≥3 biological replicates with internal controls (e.g., staurosporine for apoptosis assays) .

Q. How can computational tools aid in optimizing lead derivatives of this compound for reduced off-target effects?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to screen derivatives against target vs. decoy structures (e.g., ATP-binding pockets) .
  • ADMET Prediction : SwissADME or ADMETlab2.0 to prioritize compounds with favorable pharmacokinetics .
  • Off-Target Profiling : Similarity Ensemble Approach (SEA) to predict unintended interactions .

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